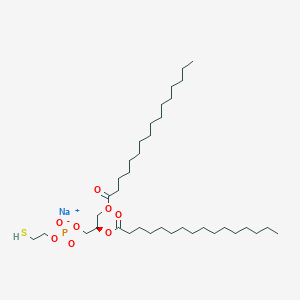Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate
CAS No.: 474923-39-2
Cat. No.: VC3264840
Molecular Formula: C37H72NaO8PS
Molecular Weight: 731 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 474923-39-2 |
|---|---|
| Molecular Formula | C37H72NaO8PS |
| Molecular Weight | 731 g/mol |
| IUPAC Name | sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2-sulfanylethyl phosphate |
| Standard InChI | InChI=1S/C37H73O8PS.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(38)42-33-35(34-44-46(40,41)43-31-32-47)45-37(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35,47H,3-34H2,1-2H3,(H,40,41);/q;+1/p-1/t35-;/m1./s1 |
| Standard InChI Key | AKETWRINAWSUQU-RUQJKXHKSA-M |
| Isomeric SMILES | CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
| SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
| Canonical SMILES | CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCCS)OC(=O)CCCCCCCCCCCCCCC.[Na+] |
Introduction
Chemical Structure and Identification
Structural Features
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate features a glycerol backbone with specific stereochemistry at the C-2 position, designated by the (2R) configuration. This configuration is critical to its biological and chemical properties, distinguishing it from similar compounds with different stereochemical arrangements. The compound contains two hexadecanoyloxy (palmitoyl) chains attached to the glycerol backbone at positions 1 and 2, providing significant hydrophobicity to the molecule .
Functional Groups
The molecular structure contains several key functional components:
-
Two hexadecanoyloxy (palmitoyl) chains
-
A glycerol backbone with (2R) stereochemistry
-
A phosphate group creating a phosphoester linkage
-
A 2-sulfanylethyl group attached to the phosphate
-
A sodium counterion
Chemical Identifiers
While specific registry information for this exact compound is limited in the provided search results, it appears as a member of a family of related phospholipid derivatives . The compound shares structural similarities with other members of this chemical class that have established chemical identifiers.
Related Compounds and Structural Comparisons
Structural Analogs
Several structurally related compounds provide important context for understanding Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate:
-
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl propyl phosphate (CID 46891691) shares the same dipalmitoyl glycerol backbone but contains a propyl group instead of the 2-sulfanylethyl group .
-
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-(3-carboxypropanamido)ethyl phosphate (CID 46907844) contains a more complex 2-(3-carboxypropanamido)ethyl substituent on the phosphate group .
-
Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl butyl phosphate (CID 46891695) features a butyl group attached to the phosphate instead of the 2-sulfanylethyl group .
Comparative Analysis
The following table presents a comparative analysis of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate and its structurally related compounds:
*Estimated based on structural comparisons with related compounds
Structure-Function Relationships
The presence of the 2-sulfanylethyl group (containing a thiol -SH functional group) distinguishes this compound from its structural analogs. This thiol group introduces unique reactivity to the molecule, potentially enabling:
-
Formation of disulfide bonds with other thiol-containing molecules
-
Enhanced capability for conjugation reactions
-
Potential for surface attachment through thiol-based chemistry
-
Increased reactivity compared to alkyl-substituted analogs
Chemical Properties and Characteristics
Physical Properties
Based on structural analysis and comparison with similar phospholipid compounds, Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate likely possesses the following physical properties:
-
Appearance: White to off-white solid or powder at room temperature
-
Solubility: Limited water solubility; better solubility in organic solvents such as chloroform, methanol, or mixed solvent systems
-
Amphiphilic character: Contains both hydrophobic (palmitoyl chains) and hydrophilic regions (phosphate group)
Chemical Reactivity
The presence of multiple functional groups confers several chemical reactivity patterns:
-
The thiol group (sulfanylethyl) can participate in:
-
Oxidation reactions forming disulfide bonds
-
Nucleophilic substitution reactions
-
Conjugation with maleimide-containing compounds
-
Metal coordination chemistry
-
-
The phosphate group can undergo:
-
Hydrolysis under acidic or basic conditions
-
Complex formation with metal ions
-
Hydrogen bonding interactions
-
-
The ester linkages of the palmitoyl chains are susceptible to:
-
Enzymatic hydrolysis by lipases or esterases
-
Chemical hydrolysis under basic conditions
-
Synthetic Considerations
Synthetic Challenges
Several challenges may be encountered in the synthesis of this compound:
-
Maintaining stereochemical integrity at the C-2 position of glycerol
-
Controlling chemoselectivity during multiple esterification and phosphorylation steps
-
Protecting and deprotecting the reactive thiol group to prevent side reactions
-
Purification of amphiphilic intermediates and final product
Analytical Characterization
Spectroscopic Analysis
Characterization of Sodium (2R)-2,3-bis(hexadecanoyloxy)propyl 2-sulfanylethyl phosphate would typically involve multiple spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would show characteristic signals for the glycerol backbone, palmitoyl chains, and sulfanylethyl group
-
³¹P NMR: Would confirm the presence and environment of the phosphate group
-
¹³C NMR: Would provide information about the carbon skeleton and functional groups
-
-
Mass Spectrometry:
-
Electrospray Ionization Mass Spectrometry (ESI-MS) would be suitable for molecular weight confirmation
-
Fragmentation patterns could confirm structural features
-
-
Infrared Spectroscopy:
-
Would show characteristic absorption bands for carbonyl, phosphate, and potentially thiol functional groups
-
Chromatographic Analysis
Purification and analysis would likely involve chromatographic techniques such as:
-
Thin-Layer Chromatography (TLC)
-
High-Performance Liquid Chromatography (HPLC)
-
Normal and reverse-phase column chromatography
Structure-Based Computational Analysis
Molecular Modeling
Computational approaches can provide insights into structural and electronic properties:
-
Molecular mechanics and dynamics simulations could predict membrane incorporation behavior
-
Quantum chemical calculations might reveal electronic structure and reactivity patterns
-
Docking studies could explore potential interactions with proteins or other biological targets
SMILES and InChI Representation
Based on the structural information available, the compound could be represented in SMILES notation similar to related compounds, with appropriate modifications to reflect the 2-sulfanylethyl group .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume